H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 is a synthetic peptide that incorporates a variety of amino acids and modifications, contributing to its potential biological activity. The structure includes a glycine residue modified with a naphthalene group, cysteine, tyrosine, D-tryptophan, lysine, valine, another cysteine, and 2-naphthylalanine at the C-terminus. This complex arrangement allows for unique interactions with biological targets, particularly in receptor binding and signaling pathways.
The molecular formula of this compound is . Its design aims to enhance stability and efficacy compared to other peptides by incorporating non-standard amino acids and structural features.
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 (referred to as the peptide hereafter) possesses a unique structure containing several interesting features for peptide design and drug discovery research:
These features combined make the peptide a potential candidate for studying:
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 exhibits several biological activities:
The synthesis of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). The steps include:
H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 has potential applications in various fields:
Interaction studies are crucial for understanding how H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 engages with biological targets:
Several compounds share structural similarities with H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2, allowing for comparative analysis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Contains phenyl instead of naphthalene | Lacks extended aromatic system |
| H-D-Leu-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Leucine instead of glycine | May exhibit different hydrophobic properties |
| H-D-Ala-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 | Alanine instead of glycine | Simpler structure may lead to different receptor interactions |
The uniqueness of H-D-Gly(naphth-2-yl)-Cys-Tyr-D-Trp-Lys-Val-Cys-2Nal-NH2 lies in its incorporation of both naphthalene and 2-naphthylalanine, which may enhance its binding affinity and selectivity towards certain receptors compared to other peptides lacking these modifications.